REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]([CH2:8][CH2:9][C:10]([CH3:12])=[O:11])[C:6]([CH3:14])([CH3:13])[CH2:5][CH2:4][CH:3]=1.[CH:15](OC)(OC)OC.B(F)(F)F.CCOCC.[OH-].[K+]>C(Cl)Cl>[CH3:15][O:11][C:10]1([CH3:12])[CH2:9][CH2:8][CH:7]2[C:2](=[CH2:1])[CH:3]1[CH2:4][CH2:5][C:6]2([CH3:14])[CH3:13] |f:2.3,4.5|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CC1=CCCC(C1CCC(=O)C)(C)C
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 105 minutes
|
Duration
|
105 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(C2CCC(C(CC1)C2=C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |